(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
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Overview
Description
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various scientific fields. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with amino and carboxylic acid functional groups. The stereochemistry of the compound, denoted by (2R,3S), indicates the specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method includes the use of diazo compounds and transition metal catalysts to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of renewable feedstocks can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like carbodiimides.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can have different functional groups such as nitro, hydroxyl, or amide groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism by which (2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-trans-coutaric acid: Another compound with a similar cyclopropane ring structure but different substituents.
Uniqueness
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
116498-02-3 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChI Key |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
Canonical SMILES |
CC1C(C1(C(=O)O)N)C |
Synonyms |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
Origin of Product |
United States |
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